Erythrosin(E)

Übersicht

Beschreibung

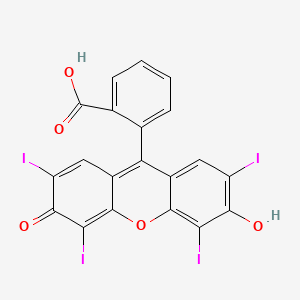

Erythrosin, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, biological staining, and other applications. The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a chemical formula of C20H6I4Na2O5 . Erythrosin is known for its vibrant color and is widely used in various industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythrosin is synthesized through the iodination of fluoresceinThe reaction conditions typically include the use of iodine and an oxidizing agent in an acidic medium to facilitate the iodination process .

Industrial Production Methods: In industrial settings, erythrosin is produced by reacting fluorescein with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out in an acidic medium, usually hydrochloric acid, to ensure the complete iodination of the fluorescein molecule. The resulting erythrosin is then purified and dried to obtain the final product .

Analyse Chemischer Reaktionen

Photodynamic Reactions

Erythrosin acts as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species (ROS) upon exposure to light. This property makes it effective in targeting cancer cells and certain bacteria.

-

Mechanism : When illuminated, Erythrosin absorbs light energy, promoting electrons to higher energy states. This process leads to the generation of singlet oxygen (), a potent oxidizing agent that can induce cell death.

-

Applications : Studies have demonstrated that Erythrosin can effectively kill oral bacteria such as Streptococcus mutans when combined with light exposure. The efficacy of Erythrosin in PDT was shown to be significantly higher compared to other photosensitizers like methylene blue and Photofrin, particularly against biofilm-associated bacteria .

Adsorption Reactions

Erythrosin exhibits notable adsorption characteristics when interacting with various adsorbents, such as activated carbon.

-

Adsorption Isotherms : Research indicates that the adsorption of Erythrosin onto activated carbon follows specific isotherm models, with equilibrium distribution coefficients () indicating a high affinity for the adsorbent. For instance, a value of 6.51 L/g was reported at 40 °C, suggesting endothermic adsorption behavior .

-

Influencing Factors : The adsorption process is influenced by several variables including pH, ionic strength, and temperature. A principal component analysis revealed that these factors significantly affect the dye's adsorption capacity .

Chemical Stability and Decomposition

Erythrosin demonstrates stability under various conditions but can decompose under extreme pH levels or prolonged light exposure.

-

Decomposition Products : Upon degradation, Erythrosin may yield various iodinated compounds due to the presence of iodine in its structure. These products can exhibit different biological activities compared to the parent compound.

-

Stability Testing : Studies have assessed the stability of Erythrosin in different environments, noting that it maintains its structural integrity under neutral pH but shows susceptibility to breakdown under acidic or alkaline conditions.

Photodynamic Therapy Studies

A study evaluated the effectiveness of Erythrosin as a photosensitizer for killing oral bacteria in biofilms:

| Parameter | Result |

|---|---|

| Light Source | Halogen light |

| Concentration of Erythrosin | 22 µM |

| Biofilm Thickness | 200 µm |

| Killing Efficacy | 1-2 log(10) more effective than Photofrin |

| Statistical Significance | P < 0.01 |

This research confirmed that Erythrosin's uptake into biofilms was substantial and associated with biomass rather than fluid-filled channels .

Adsorption Characteristics

The following table summarizes key findings related to the adsorption of Erythrosin onto activated carbon:

| Experimental Variable | Effect on Adsorption |

|---|---|

| Shaking Time | Increased time led to higher uptake |

| pH Level | Optimal at neutral pH |

| Ionic Strength (NaCl) | Higher ionic strength reduced uptake |

| Temperature | Higher temperatures favored adsorption |

The adsorption process was found to be spontaneous and endothermic, with an estimated enthalpy change () of 31.6 kJ/mol .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Overview : Erythrosin has emerged as a promising photosensitizer in photodynamic therapy (PDT), particularly for its efficacy against bacterial biofilms.

- Case Study : A study evaluated erythrosin's effectiveness in killing Streptococcus mutans biofilms. Results indicated that erythrosin was significantly more effective than other photosensitizers like methylene blue and photofrin, especially in older biofilms, showing a 1-2 log reduction in bacterial counts (P < 0.01) .

- Mechanism : The mechanism involves the absorption of light by erythrosin, leading to the generation of reactive oxygen species that effectively kill bacteria within biofilms.

| Photosensitizer | Efficacy (log reduction) | Statistical Significance |

|---|---|---|

| Erythrosin | 1-2 | P < 0.01 |

| Methylene Blue | 0.5-1 | Not specified |

| Photofrin | 1-2 | Not specified |

Microbial Inactivation

Application : Erythrosin is utilized in the photodynamic inactivation of microorganisms.

- Research Findings : A study demonstrated that erythrosin, when activated by light, effectively eradicated non-adherent Gram-positive bacteria and yeast. The addition of acetic acid enhanced its activity against Gram-negative bacteria .

- Efficacy Table :

| Bacterial Type | Survival Rate (%) | Conditions |

|---|---|---|

| Gram-positive | Low | Light + Erythrosin |

| Gram-negative | Moderate | Light + Erythrosin + Acetic Acid |

Toxicological Studies

Safety Evaluation : Erythrosin's safety profile has been extensively studied, particularly concerning its effects on embryonic development.

- Zebrafish Model : Research indicated that erythrosin exhibited embryotoxicity at concentrations above 0.05%, with significant survival rate declines observed .

- Toxicity Data Table :

| Concentration (%) | Survival Rate (%) | Observations |

|---|---|---|

| 0.001 | ~96 | Comparable to control |

| 0.005 | ~90 | Slight delay in hatching |

| 0.05 | ~50 | Lethal by 120 hpf |

Food Industry Applications

Erythrosin is widely used as a food colorant, particularly in products like cocktail cherries.

Wirkmechanismus

Erythrosin exerts its effects through its ability to absorb visible light and generate reactive oxygen species. The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, resulting in the formation of singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cellular damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Erythrosin is unique among similar compounds due to its high iodine content and its specific applications. Similar compounds include:

Eosin Y: A tetrabromofluorescein dye used in biological staining and photodynamic therapy.

Fluorescein: A non-iodinated derivative used as a fluorescent tracer in various applications.

Erythrosin stands out due to its vibrant color, high photostability, and specific uses in food coloring and medical applications .

Biologische Aktivität

Erythrosin (E), also known as E127, is a synthetic red dye commonly used in food and pharmaceutical products. Its biological activity has been the subject of various studies, focusing on its toxicological effects, potential therapeutic applications, and mechanisms of action. This article synthesizes findings from diverse research to provide a comprehensive overview of the biological activity of erythrosin.

1. Toxicological Profile

Erythrosin has been investigated for its toxic effects on various biological systems, particularly in cell cultures and animal models.

1.1 In Vitro Studies

A study on Chinese hamster ovary (CHO) cells exposed to erythrosin revealed significant oxidative stress parameters. The results indicated that erythrosin exposure led to a decrease in intracellular glutathione (GSH) levels, suggesting a potential toxic effect. Specifically, GSH levels were measured at 52.35 nM GSH/mg protein for erythrosin-treated cells compared to 14.59 nM for controls . Additionally, no significant changes were observed in malondialdehyde (MDA) levels or catalase (CAT) activity between erythrosin-treated and control cells, indicating that while oxidative stress was present, it did not lead to overt cellular damage in this context.

1.2 Embryotoxicity in Zebrafish

Research examining the effects of erythrosin on zebrafish embryos demonstrated embryotoxicity in a dose-dependent manner. At a concentration of 0.05%, erythrosin reduced survival rates significantly over time, with only 50% survival by 120 hours post-fertilization (hpf). Moreover, higher concentrations caused notable delays in hatching and increased instances of yolk edema . These findings highlight erythrosin's potential developmental toxicity.

2. Antimicrobial Activity

Erythrosin has been identified as a potential photosensitizer for antimicrobial applications, particularly against oral bacteria.

2.1 Photodynamic Therapy

A study evaluated the efficacy of erythrosin as a photosensitizer against Streptococcus mutans biofilms. Results showed that erythrosin was significantly more effective than other photosensitizers like methylene blue and photofrin in killing biofilm bacteria, especially as biofilm age increased . The effectiveness was quantified with statistical significance (P < 0.01), suggesting that erythrosin could be utilized in photodynamic therapy for dental applications.

The mechanisms behind the biological activities of erythrosin involve its interaction with cellular components and its ability to generate reactive oxygen species (ROS) upon light activation.

3.1 Oxidative Stress Induction

Erythrosin's capacity to induce oxidative stress is central to its toxicological profile. The reduction in GSH levels in CHO cells indicates that erythrosin can disrupt antioxidant defenses, leading to increased susceptibility to oxidative damage . This mechanism is crucial for understanding both its toxic effects and its potential therapeutic applications when used as a photosensitizer.

3.2 Thyroid Effects

Long-term studies on gerbils indicated that dietary administration of erythrosin resulted in thyroid follicle enlargement and other thyroid-related changes at higher doses . These findings suggest that erythrosin may have endocrine-disrupting properties, warranting caution regarding its use in food products.

4. Summary of Findings

The following table summarizes key findings related to the biological activity of erythrosin:

Eigenschaften

IUPAC Name |

2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAINPTZBIXYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203272 | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-25-4 | |

| Record name | 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrosin(E) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,7-Tetraiodofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.